molecular formula C14H13ClFN B1455728 (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine CAS No. 1178418-95-5

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine

Cat. No.: B1455728
CAS No.: 1178418-95-5
M. Wt: 249.71 g/mol
InChI Key: WWOTUTKCNYLGKV-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine is an organic compound with the molecular formula C14H13ClFN It is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group attached to a methanamine backbone

Scientific Research Applications

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • (2-Chlorophenyl)(4-fluorophenyl)methanamine
  • (2-Chlorophenyl)(3-methylphenyl)methanamine
  • (4-Fluoro-3-methylphenyl)(4-chlorophenyl)methanamine

Comparison: (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine is unique due to the presence of both a chloro and a fluoro substituent on the phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOTUTKCNYLGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CC=C2Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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